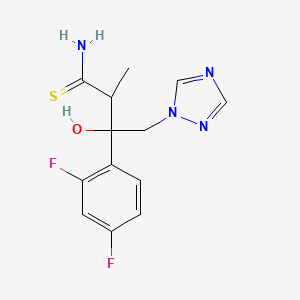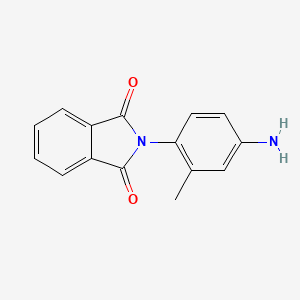
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their diverse biological and pharmaceutical applications. The structure of this compound consists of an isoindole-1,3-dione core with a 4-amino-2-methylphenyl substituent, which contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine. One common method is the reaction of phthalic anhydride with 4-amino-2-methylaniline under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, isoindoline derivatives, and various substituted isoindole-1,3-diones.
Aplicaciones Científicas De Investigación
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs. Additionally, the compound can inhibit the aggregation of β-amyloid protein, suggesting its potential use in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound of isoindole-1,3-dione derivatives.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Isoindoline-1,3-dione Derivatives: Compounds with different substituents on the isoindoline core.
Uniqueness
2-(4-Amino-2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-(4-amino-2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,16H2,1H3 |
Clave InChI |
LHSIWXDRCPYCHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

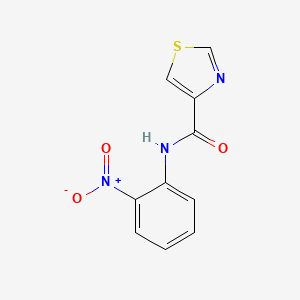
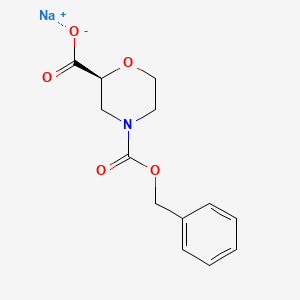
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
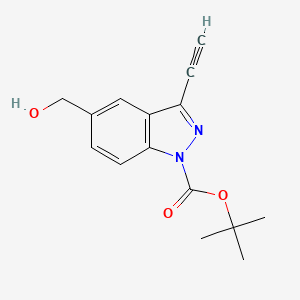
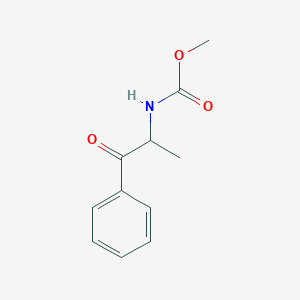
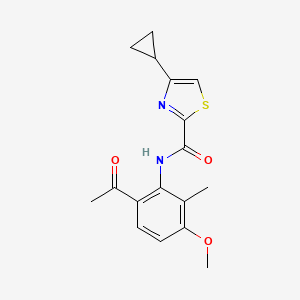
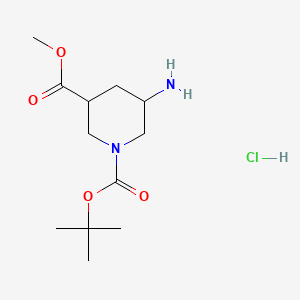
![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)

